![molecular formula C20H54MnSi6 B14342616 Manganese(2+) bis[tris(trimethylsilyl)methanide] CAS No. 102732-43-4](/img/structure/B14342616.png)
Manganese(2+) bis[tris(trimethylsilyl)methanide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese(2+) bis[tris(trimethylsilyl)methanide] is a coordination complex composed of a manganese cation (Mn2+) and two tris(trimethylsilyl)methanide anions. This compound is part of a broader category of metal bis(trimethylsilyl)amides, which are known for their low lattice energies and lipophilicity due to their bulky hydrocarbon backbones .
Métodos De Preparación
The synthesis of manganese(2+) bis[tris(trimethylsilyl)methanide] typically involves the reaction of manganese chloride (MnCl2) with tris(trimethylsilyl)methyl-lithium in a 1:2 molar ratio in tetrahydrofuran. This reaction yields the monomeric species [Mn{C(SiMe3)3}2], which is the first two-coordinate manganese compound to be characterized . The general method for preparing metal bis(trimethylsilyl)amides involves reactions of anhydrous metal chloride with an alkali metal bis(trimethylsilyl)amides via a salt metathesis reaction .
Análisis De Reacciones Químicas
Manganese(2+) bis[tris(trimethylsilyl)methanide] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state manganese compounds.
Reduction: It can also be reduced to form lower oxidation state manganese species.
Substitution: The tris(trimethylsilyl)methanide ligands can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Manganese(2+) bis[tris(trimethylsilyl)methanide] has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other manganese complexes and as a reagent in various organic and inorganic reactions.
Biology: The compound’s unique properties make it useful in studying manganese’s role in biological systems.
Mecanismo De Acción
The mechanism by which manganese(2+) bis[tris(trimethylsilyl)methanide] exerts its effects involves the interaction of the manganese cation with various molecular targets. The bulky tris(trimethylsilyl)methanide ligands provide steric protection, allowing the manganese center to participate in specific reactions without interference from other molecules. This selective reactivity is crucial for its applications in catalysis and material synthesis .
Comparación Con Compuestos Similares
Manganese(2+) bis[tris(trimethylsilyl)methanide] can be compared with other metal bis(trimethylsilyl)amides, such as:
Lithium bis(trimethylsilyl)amide: Commonly used as a strong, sterically hindered base in organic synthesis.
Sodium bis(trimethylsilyl)amide: Similar to lithium bis(trimethylsilyl)amide but with different solubility and reactivity properties.
Potassium bis(trimethylsilyl)amide: Used in similar applications but with unique aggregation properties in solution.
The uniqueness of manganese(2+) bis[tris(trimethylsilyl)methanide] lies in its specific coordination environment and reactivity, which are distinct from those of other metal bis(trimethylsilyl)amides.
Propiedades
Número CAS |
102732-43-4 |
|---|---|
Fórmula molecular |
C20H54MnSi6 |
Peso molecular |
518.1 g/mol |
Nombre IUPAC |
bis(trimethylsilyl)methyl-trimethylsilane;manganese(2+) |
InChI |
InChI=1S/2C10H27Si3.Mn/c2*1-11(2,3)10(12(4,5)6)13(7,8)9;/h2*1-9H3;/q2*-1;+2 |
Clave InChI |
OVOUUWRDDCFYBR-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[C-]([Si](C)(C)C)[Si](C)(C)C.C[Si](C)(C)[C-]([Si](C)(C)C)[Si](C)(C)C.[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


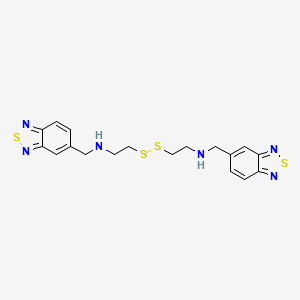
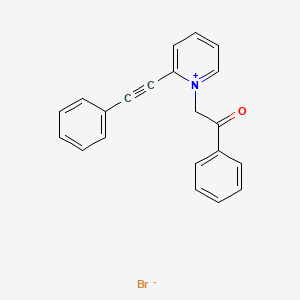

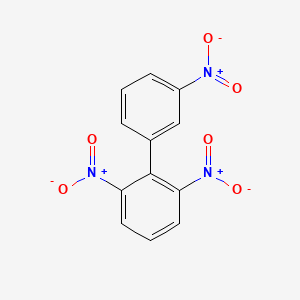
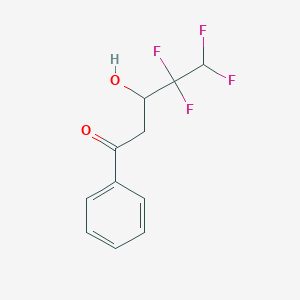

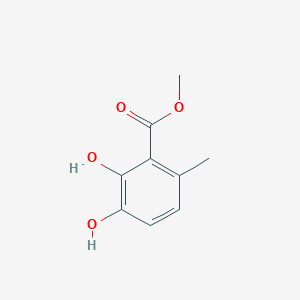

![2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol](/img/structure/B14342588.png)
![4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B14342604.png)
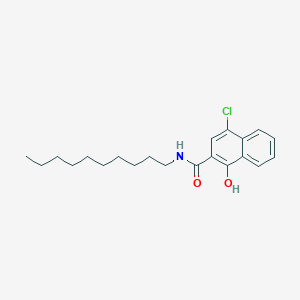
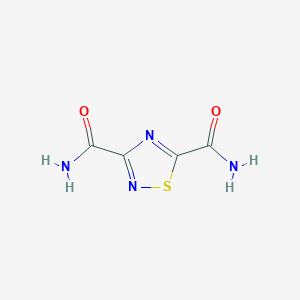
![({4-[(2-Cyanoethyl)(pentyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14342627.png)
![N-[3-(1,2,4-triazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B14342632.png)
